molecular formula C8H17NO2 B13179229 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol

3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol

Cat. No.: B13179229
M. Wt: 159.23 g/mol
InChI Key: BDFOXWKIYJEDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of an amino group, a methyl group, and an oxolan (tetrahydrofuran) ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-propanol and oxirane.

    Reaction with Ammonia: The oxirane ring is opened by reaction with ammonia, leading to the formation of an amino alcohol intermediate.

    Cyclization: The intermediate undergoes cyclization to form the oxolan ring, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(oxolan-3-yl)propan-1-ol: Similar structure but with a different position of the oxolan ring.

    2-Amino-1-(oxolan-2-yl)ethanol: Similar functional groups but with a shorter carbon chain.

    3-Amino-2-methyl-1-(tetrahydrofuran-3-yl)propan-1-ol: Similar structure with a different ring position.

Uniqueness

3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-2-methyl-1-(oxolan-2-yl)propan-1-ol

InChI

InChI=1S/C8H17NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h6-8,10H,2-5,9H2,1H3

InChI Key

BDFOXWKIYJEDOR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CCCO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.